molecular formula C20H24N6O2 B2602783 1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919028-46-9

1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No. B2602783
CAS RN: 919028-46-9
M. Wt: 380.452
InChI Key: FRWXAIUIKQUYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C20H24N6O2 and its molecular weight is 380.452. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Derivatives in Medical Research

Purine derivatives, including various triazino purine compounds, play a significant role in medical research due to their diverse biological activities. These compounds are explored for their potential in treating various diseases, including neurological disorders, cancer, and inflammatory conditions.

  • Neuroprotective Applications : Research on purine derivatives often focuses on their neuroprotective properties. For example, caffeine and A2A adenosine receptor antagonists, which are related to the purine structure, have been studied for their potential in neuroprotection, particularly in the context of Parkinson's disease. These studies suggest that blocking A2A receptors could attenuate neurotoxicity and provide a therapeutic pathway for neurodegenerative diseases (Chen et al., 2001).

  • Cancer Research : Purine derivatives are also significant in cancer research, with several compounds being investigated for their antitumor activities. They can act as kinase inhibitors, impacting cell proliferation and survival pathways critical in cancer therapy.

  • Anti-Inflammatory and Immunomodulatory Effects : Some purine derivatives have shown potential anti-inflammatory and immunomodulatory effects. These compounds can modulate various cellular signaling pathways, offering prospects for treating autoimmune diseases and inflammatory conditions.

  • Metabolic Disorders : Research into purine metabolism has led to insights into metabolic disorders such as gout, where purine catabolism plays a crucial role. Targeting purine pathways can help manage conditions associated with abnormal purine synthesis and degradation.

properties

IUPAC Name

3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12(2)26-19-21-17-16(24(19)10-14(4)22-26)18(27)25(20(28)23(17)5)11-15-8-6-7-13(3)9-15/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWXAIUIKQUYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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